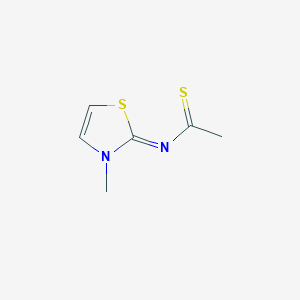
Ethanethioamide, N-(3-methyl-2(3H)-thiazolylidene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanethioamide, N-(3-methyl-2(3H)-thiazolylidene)- is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a thiazolylidene group attached to an ethanethioamide moiety. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethanethioamide, N-(3-methyl-2(3H)-thiazolylidene)- typically involves the reaction of 3-methyl-2-thiazolin-2-one with ethanethioamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the thiazolylidene group. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of ethanethioamide, N-(3-methyl-2(3H)-thiazolylidene)- can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor and the product is continuously removed. This approach allows for better control of reaction conditions and higher yields compared to batch processes.
化学反应分析
Types of Reactions
Ethanethioamide, N-(3-methyl-2(3H)-thiazolylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction of the compound can lead to the formation of thioamides or thiols.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted thiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioamides and thiols.
Substitution: Substituted thiazole derivatives with various functional groups.
科学研究应用
Ethanethioamide, N-(3-methyl-2(3H)-thiazolylidene)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of ethanethioamide, N-(3-methyl-2(3H)-thiazolylidene)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
相似化合物的比较
Ethanethioamide, N-(3-methyl-2(3H)-thiazolylidene)- can be compared with other thiazole derivatives, such as:
2-Aminothiazole: Known for its antimicrobial properties.
Thiamine (Vitamin B1): An essential nutrient involved in energy metabolism.
Benzothiazole: Used in the synthesis of dyes and pharmaceuticals.
The uniqueness of ethanethioamide, N-(3-methyl-2(3H)-thiazolylidene)- lies in its specific structure, which imparts distinct chemical and biological properties compared to other thiazole derivatives.
属性
CAS 编号 |
64949-23-1 |
|---|---|
分子式 |
C6H8N2S2 |
分子量 |
172.3 g/mol |
IUPAC 名称 |
N-(3-methyl-1,3-thiazol-2-ylidene)ethanethioamide |
InChI |
InChI=1S/C6H8N2S2/c1-5(9)7-6-8(2)3-4-10-6/h3-4H,1-2H3 |
InChI 键 |
FSYAQXSJRUMGSN-UHFFFAOYSA-N |
规范 SMILES |
CC(=S)N=C1N(C=CS1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(E)-(4-Methylpentan-2-ylidene)amino]-N-phenylaniline](/img/structure/B14505183.png)
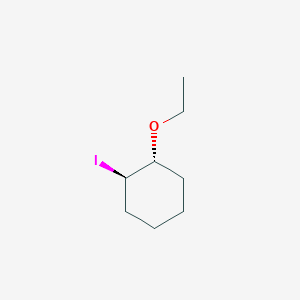


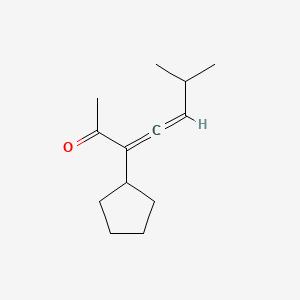
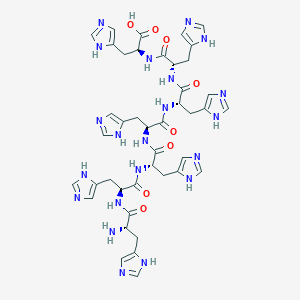
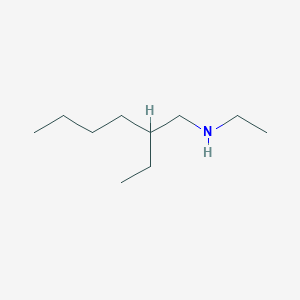
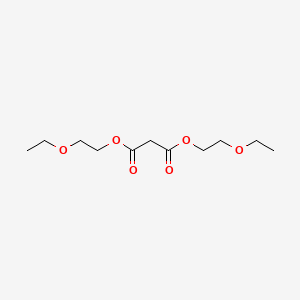
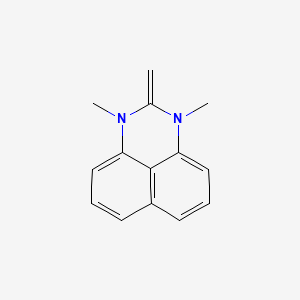
![N,N'-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14505247.png)

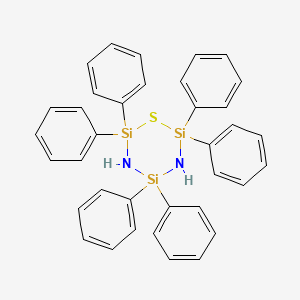
![1,1'-Diazenediylbis(2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide](/img/structure/B14505259.png)
